Methyl 13-cis-4-oxoretinoate-d3

Description

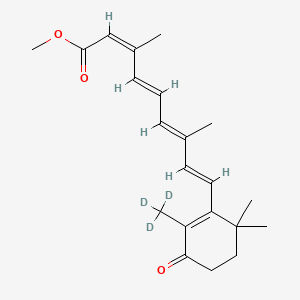

Methyl 13-cis-4-oxoretinoate-d3 is a deuterated derivative of a retinoid methyl ester, characterized by a 13-cis configuration, a ketone group at the 4-position, and three deuterium atoms (denoted by the "-d3" suffix). This compound is structurally related to retinoic acid derivatives, which are critical in regulating cell differentiation and proliferation. The deuterium substitution enhances metabolic stability compared to non-deuterated analogs, making it valuable in pharmacokinetic studies and tracer applications .

Properties

Molecular Formula |

C21H28O3 |

|---|---|

Molecular Weight |

331.5 g/mol |

IUPAC Name |

methyl (2Z,4E,6E,8E)-9-[6,6-dimethyl-3-oxo-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate |

InChI |

InChI=1S/C21H28O3/c1-15(8-7-9-16(2)14-20(23)24-6)10-11-18-17(3)19(22)12-13-21(18,4)5/h7-11,14H,12-13H2,1-6H3/b9-7+,11-10+,15-8+,16-14-/i3D3 |

InChI Key |

VTSFDGSDUILKPM-JRFWRJDUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)OC)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 13-cis-4-oxoretinoate-d3 typically involves the deuteration of Methyl 13-cis-4-oxoretinoate. The process begins with the preparation of the retinoic acid derivative, followed by the introduction of deuterium atoms. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterium labeling, which is crucial for its applications in research.

Chemical Reactions Analysis

Types of Reactions

Methyl 13-cis-4-oxoretinoate-d3 undergoes several types of chemical reactions, including:

Oxidation: Conversion to more oxidized forms, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction to less oxidized forms, typically using reagents like lithium aluminum hydride.

Substitution: Replacement of functional groups, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or electrophiles like acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more oxidized retinoid derivatives, while reduction can produce less oxidized forms. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Methyl 13-cis-4-oxoretinoate-d3 is widely used in scientific research due to its stability and unique properties. Some of its applications include:

Chemistry: Used as a stable isotope-labeled compound in various chemical studies.

Biology: Employed in studies of cell growth and differentiation, particularly in relation to retinoid signaling pathways.

Medicine: Investigated for its potential therapeutic effects in diseases related to retinoid signaling, such as certain cancers and skin disorders.

Industry: Utilized in the development of new retinoid-based products and formulations.

Mechanism of Action

Methyl 13-cis-4-oxoretinoate-d3 exerts its effects by interacting with retinoid receptors in cells. These receptors are part of the nuclear receptor family and regulate gene expression. The compound binds to these receptors, modulating the transcription of target genes involved in cell growth, differentiation, and apoptosis. This mechanism is crucial for its role in regulating cellular processes and its potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogues in Resin-Derived Methyl Esters

Several methyl esters of diterpenoid acids, such as sandaracopimaric acid methyl ester and 12-oxo-labda-8(17),13E-dien-19-oic acid methyl ester, share structural similarities with Methyl 13-cis-4-oxoretinoate-d3. These compounds, isolated from Austrocedrus chilensis resin, feature complex bicyclic or tricyclic frameworks with esterified carboxylic acid groups (Figure 1, ). However, they lack the retinoid backbone and deuterium substitution, which are central to this compound’s biological relevance.

| Compound | Core Structure | Functional Groups | Deuterium Substitution | Molecular Weight (approx.) |

|---|---|---|---|---|

| This compound | Retinoid | 4-oxo, 13-cis, methyl ester | Yes (3H replaced) | ~330 g/mol |

| Sandaracopimaric acid methyl ester | Diterpene | Methyl ester, carboxylic acid | No | ~330 g/mol |

| 12-oxo-labda-8(17),13E-dien-19-oic acid methyl ester | Labdane diterpene | 12-oxo, methyl ester | No | ~318 g/mol |

Comparison with Deuterated Retinoids

The deuterated analog 9-cis-4-Oxoretinoic acid-d3 (referenced in a procurement query ) shares the 4-oxo and cis-configuration but differs in the position of isomerism (9-cis vs. 13-cis) and the absence of a methyl ester group. The esterification in this compound likely improves lipophilicity and membrane permeability compared to carboxylic acid forms.

Metabolic and Spectroscopic Properties

Deuterium substitution reduces metabolic clearance by slowing cytochrome P450-mediated oxidation, a feature critical for extending the half-life of this compound in vivo. In contrast, non-deuterated methyl esters like methyl shikimate (Figure 5, ) exhibit standard metabolic rates. Spectroscopically, deuterium incorporation shifts NMR signals (e.g., in $ ^1H $ NMR, deuterated protons are absent, simplifying spectra) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.